molecular formula C12H14F4N2 B13559778 1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine

Katalognummer: B13559778
Molekulargewicht: 262.25 g/mol
InChI-Schlüssel: GCBDIKYBADYXDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperazine moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

    Industry: The compound finds applications in the production of agrochemicals and specialty chemicals

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoro-3-(trifluoromethyl)benzyl)piperazine can be compared with other similar compounds such as:

    1-(3-(Trifluoromethyl)benzyl)piperazine: This compound lacks the fluorine atom at the 2-position, which may result in different chemical and biological properties.

    1-(2-Fluoro-4-(trifluoromethyl)benzyl)piperazine: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions with biological targets.

    1-(2-Chloro-3-(trifluoromethyl)benzyl)piperazine:

Eigenschaften

Molekularformel

C12H14F4N2

Molekulargewicht

262.25 g/mol

IUPAC-Name

1-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14F4N2/c13-11-9(8-18-6-4-17-5-7-18)2-1-3-10(11)12(14,15)16/h1-3,17H,4-8H2

InChI-Schlüssel

GCBDIKYBADYXDQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=C(C(=CC=C2)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.